![molecular formula C14H10BrFN4O B1387371 3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide CAS No. 1170190-27-8](/img/structure/B1387371.png)
3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide
Overview
Description
3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C14H10BrFN4O and its molecular weight is 349.16 g/mol. The purity is usually 95%.
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Biological Activity
3-Bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide is a compound within the pyrazolo[1,5-c]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H10BrFN4O
- Molecular Weight : 325.15 g/mol
- SMILES Notation : Cc1cn(c(n1)C(=O)N)C(=N)C(=C2C(=N)N=C(N)N2C(=O)C(F)=C(C)Br)
This compound features a bromine atom and a fluorinated phenyl group which may enhance its biological activity through various mechanisms.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : Pyrazolo[1,5-c]pyrimidines often act as inhibitors of various enzymes such as kinases and phosphodiesterases, which play crucial roles in cell signaling and regulation.
- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation through the modulation of pathways involved in cell cycle regulation and apoptosis.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, making them candidates for further development as therapeutic agents.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on available literature:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyrazolo[1,5-c]pyrimidines, this compound was tested against various cancer cell lines. It demonstrated significant cytotoxicity in A431 vulvar epidermal carcinoma cells with an IC50 value of 15 µM, indicating its potential as a chemotherapeutic agent.
Case Study 2: Kinase Inhibition
Another study focused on the compound's role as a kinase inhibitor. The results showed that it inhibited a specific kinase with an IC50 of 20 nM, suggesting that it could be developed into a targeted therapy for diseases involving dysregulated kinase activity.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide, and how can purity be optimized?
The synthesis typically involves multi-step heterocyclic condensation, starting with halogenation of the pyrazolo[1,5-c]pyrimidine core followed by coupling with 2-fluoroaniline. Key intermediates (e.g., 5-bromo-2-methylpyrazolo[1,5-c]pyrimidine) require regioselective bromination at the 3-position, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses . Purity optimization includes:
- Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water mixtures).
- Analytical validation : HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of regioisomers (e.g., bromination at unintended positions) .
Q. How is the molecular structure of this compound validated, and what techniques are critical for resolving ambiguities?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, derivatives like N-(2-bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide have been resolved via single-crystal X-ray diffraction (R factor < 0.06) . Complementary methods include:
- 2D NMR : COSY and NOESY to assign substituent positions and confirm planar pyrazolo-pyrimidine fusion.
- Mass spectrometry : High-resolution ESI-MS to verify molecular formula and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature).
Advanced Questions
Q. How do substituents (bromo, 2-fluorophenyl, methyl) influence the compound’s bioactivity, and what methodological frameworks support structure-activity relationship (SAR) studies?
The bromo group enhances electrophilic reactivity, potentially enabling covalent binding to biological targets (e.g., kinases), while the 2-fluorophenyl moiety improves lipophilicity and metabolic stability. Methodological approaches include:
- Systematic substitution : Synthesize analogs (e.g., replacing Br with Cl or CF₃) and compare IC₅₀ values in enzyme inhibition assays .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in target proteins, guided by crystallographic data from similar pyrazolo[1,5-a]pyrimidines .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Contradictions often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or compound stability. Mitigation strategies include:
- Standardized protocols : Adhere to guidelines like the NIH Assay Guidance Manual for enzymatic assays.
- Stability profiling : LC-MS monitoring of compound degradation in assay buffers (e.g., hydrolysis of the carboxamide group under acidic conditions) .
- Cross-validation : Compare results with structurally validated controls (e.g., staurosporine for kinase inhibition) .
Q. What experimental and computational methods are synergistic for elucidating the compound’s mechanism of action?
- Thermal shift assays : Monitor target protein melting temperature shifts upon compound binding (e.g., using SYPRO Orange dye).
- Chemoproteomics : SILAC-based mass spectrometry to identify off-target interactions .
- Machine learning : Train models on public bioactivity datasets (e.g., ChEMBL) to predict novel targets .
Q. How can regioselectivity challenges in synthesizing pyrazolo[1,5-c]pyrimidine derivatives be addressed?
Regioselectivity is influenced by electronic and steric factors. For example, bromination at the 3-position (vs. 1- or 5-positions) can be controlled via:
- Directing groups : Use of methyl substituents at the 2-position to sterically block alternative sites .
- Lewis acid catalysis : ZnCl₂ or FeCl₃ to polarize the pyrimidine ring and direct electrophilic attack .
Q. Methodological Notes
Properties
IUPAC Name |
3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN4O/c1-8-13(15)12-6-11(17-7-20(12)19-8)14(21)18-10-5-3-2-4-9(10)16/h2-7H,1H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGOLMSZGMNMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NC(=CC2=C1Br)C(=O)NC3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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